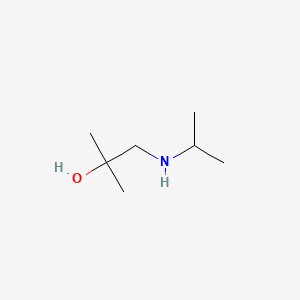
4-Piridinilacetato de metilo
Descripción general
Descripción
Methyl 4-pyridylacetate is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-pyridylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-pyridylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-pyridylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Química
El 4-Piridinilacetato de metilo se utiliza en la síntesis química . Es un reactivo versátil que se puede utilizar para sintetizar una variedad de compuestos químicos .
Precursor de Compuestos Bioactivos
La estructura de piridina en el this compound es una columna vertebral molecular funcional que se encuentra ampliamente en productos naturales y moléculas bioactivas . Esto lo convierte en un precursor valioso en la síntesis de compuestos bioactivos .
Síntesis de Alcaloides de Piridina de Monoterpeno (MTPAs)
El this compound se puede utilizar en la síntesis de Alcaloides de Piridina de Monoterpeno (MTPAs) . Los MTPAs son alcaloides derivados de glicósidos de iridoides (IGs), y la estructura de piridina en el this compound es un fragmento clave en una gran proporción de estos compuestos bioactivos .
Producción de Derivados de Ciclopenta [c]piridina
El this compound se puede utilizar en la síntesis de derivados de ciclopenta [c]piridina . Estos derivados han mostrado potenciales con actividades antibacterianas, insecticidas, antivirales, antiinflamatorias y neurofarmacológicas .
Investigación y Desarrollo en la Industria Farmacéutica
Debido a su potencial bioactividad, el this compound es de interés en la investigación y desarrollo farmacéutico . Se puede utilizar para desarrollar nuevos medicamentos con posibles efectos terapéuticos .
Ciencia Avanzada de las Baterías
El this compound también puede encontrar aplicaciones en la ciencia avanzada de las baterías . Si bien los detalles específicos no se detallan, las propiedades únicas del compuesto podrían mejorar potencialmente el rendimiento de las baterías avanzadas .
Mecanismo De Acción
Methyl 4-Pyridinylacetate, also known as methyl 2-pyridin-4-ylacetate, Methyl 4-pyridylacetate, or Methyl 2-(pyridin-4-yl)acetate, is a chemical compound with the molecular formula C8H9NO2 . The understanding of its mechanism of action is still under investigation, and the information available is limited. Here is a summary of what is currently known:
Propiedades
IUPAC Name |
methyl 2-pyridin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKQLMMQYVXILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183945 | |
| Record name | Methyl 4-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29800-89-3 | |
| Record name | 4-Pyridineacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29800-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-pyridylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029800893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-pyridylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Methyl 4-pyridylacetate influence its rate of hydrolysis in different solvent mixtures?
A: Research suggests that the rate of alkaline hydrolysis of Methyl 4-pyridylacetate is significantly influenced by the solvent environment [, ]. Specifically, the rate is enhanced when transitioning from protic solvents like water or ethanol to dipolar aprotic solvents like dimethyl sulfoxide (DMSO). This enhancement is attributed to the solvation of the ester molecule (Methyl 4-pyridylacetate) by DMSO, highlighting the importance of non-electrolyte solvation in such reactions [].
Q2: What is the significance of the proposed E1cb mechanism for the hydrolysis of Methyl 4-pyridylacetate?
A: While traditional ester hydrolysis often follows a BAC2 mechanism, the research suggests that Methyl 4-pyridylacetate may undergo hydrolysis via an E1cb (Elimination Unimolecular conjugate base) route []. This mechanism involves the formation of a carbanion intermediate stabilized by the adjacent pyridine ring. The proposed E1cb mechanism provides a new perspective on the reactivity of Methyl 4-pyridylacetate and highlights the influence of the heterocyclic ring on its chemical behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)









